2-(4-(3-(4-butoxyphenyl)ureido)phenyl)-N-methylacetamide

Description

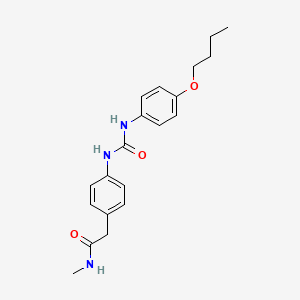

2-(4-(3-(4-Butoxyphenyl)ureido)phenyl)-N-methylacetamide is a synthetic small molecule characterized by a central ureido (-NH-C(=O)-NH-) linkage bridging two aromatic systems: a 4-butoxyphenyl group and a substituted phenylacetamide moiety.

Properties

IUPAC Name |

2-[4-[(4-butoxyphenyl)carbamoylamino]phenyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3/c1-3-4-13-26-18-11-9-17(10-12-18)23-20(25)22-16-7-5-15(6-8-16)14-19(24)21-2/h5-12H,3-4,13-14H2,1-2H3,(H,21,24)(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXHWAFDCJFZSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(4-butoxyphenyl)ureido)phenyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the butoxyphenyl intermediate. This intermediate is then reacted with an isocyanate to form the ureido linkage. The final step involves the introduction of the N-methylacetamide group under controlled conditions. Common reagents used in these reactions include butyl bromide, phenyl isocyanate, and methylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(4-butoxyphenyl)ureido)phenyl)-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, especially at the butoxyphenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(4-(3-(4-butoxyphenyl)ureido)phenyl)-N-methylacetamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(3-(4-butoxyphenyl)ureido)phenyl)-N-methylacetamide involves its interaction with specific molecular targets. The ureido linkage allows it to form hydrogen bonds with proteins, potentially inhibiting their function. The butoxyphenyl group may interact with hydrophobic pockets in enzymes, while the N-methylacetamide moiety can enhance its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: ureido linkages , aromatic acetamide groups , and substituted phenyl rings . Below is a comparative analysis with key compounds from diverse sources:

Structural and Functional Insights

- Ureido Linkage: The target compound’s ureido group is conserved in analogs like compound 30 () and 15d (), which are associated with kinase inhibition and histone deacetylase (HDAC) interactions, respectively.

- Acetamide vs. Benzamide : The N-methylacetamide terminus in the target compound differs from the benzamide in compound 30 (). Acetamide derivatives generally exhibit improved metabolic stability compared to benzamides, which may reduce hepatic clearance .

- Antioxidant Potential: While compound 8 () demonstrates moderate antioxidant activity, the absence of a hydroxyl group in the target compound’s structure suggests its primary mechanism may diverge toward kinase modulation rather than radical scavenging.

Biological Activity

2-(4-(3-(4-butoxyphenyl)ureido)phenyl)-N-methylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a urea moiety and a butoxyphenyl group, which may influence its interaction with biological targets. The N-methyl group is expected to affect its pharmacokinetic properties, such as solubility and permeability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity and specificity can lead to modulation of various biological pathways.

Antinociceptive Activity

In studies assessing antinociceptive effects, compounds structurally related to this compound have shown significant potency. For instance, derivatives have been found to exhibit antinociceptive action comparable to traditional analgesics like aspirin and morphine, suggesting that this class of compounds may serve as effective pain relievers .

Cytotoxicity Against Cancer Cells

Research has indicated that similar urea derivatives exhibit potent cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 0.62 µM against HepG2 cells, significantly outperforming Sorafenib (IC50 = 1.62 µM). Mechanistic studies revealed that these compounds could inhibit cell migration and induce apoptosis .

Kinase Inhibition

The compound's structure suggests potential as a kinase inhibitor. Kinase inhibitors are crucial in cancer therapy, and studies have shown that urea derivatives can effectively inhibit specific kinases involved in tumor growth and metastasis .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antinociceptive | Potent analgesic effects | |

| Cytotoxicity | IC50 = 0.62 µM against HepG2 | |

| Kinase Inhibition | Significant inhibition of cancer-related kinases |

Case Studies

- Antinociceptive Effects : A study evaluated the effectiveness of related compounds in various pain models (e.g., hot-plate test). Results indicated a dose-dependent response, highlighting the potential for development into therapeutic agents for pain management.

- Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects of urea derivatives on multiple cancer cell lines. The findings demonstrated enhanced apoptosis and reduced viability in treated cells compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.